[1-(2-Methoxyethyl)cyclopentyl]methanamine is an organic compound with the molecular formula C₉H₁₉NO. It features a cyclopentyl group attached to a methanamine structure, with an additional 2-methoxyethyl substituent. This compound is characterized by its unique cyclic structure, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
1-(2-Methoxyethyl)cyclopentyl]methanamine, also known as Methoxycyclopentylmethylamine (MCPM), is an organic compound that has been investigated for its potential medicinal properties. Studies suggest that MCPM may interact with certain neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic systems []. These neurotransmitter systems are involved in various physiological processes, including mood, movement, and cognition.
The reactivity of [1-(2-Methoxyethyl)cyclopentyl]methanamine can be attributed to its functional groups. The primary amine group is capable of undergoing typical amine reactions, such as:
Due to the presence of the methoxyethyl group, the compound may also participate in etherification reactions under appropriate conditions.
Synthesis of [1-(2-Methoxyethyl)cyclopentyl]methanamine typically involves several steps:
This multi-step synthesis allows for the precise construction of the desired molecular architecture .
[1-(2-Methoxyethyl)cyclopentyl]methanamine has potential applications in various domains:
Interaction studies involving [1-(2-Methoxyethyl)cyclopentyl]methanamine have primarily focused on its potential effects on neurotransmitter receptors. Preliminary findings suggest it may interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. Further studies are warranted to determine the specificity and efficacy of these interactions .
Several compounds share structural similarities with [1-(2-Methoxyethyl)cyclopentyl]methanamine, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Cyclopentyl-N-methyl-methanamine | C₇H₁₅N | Lacks methoxyethyl group; simpler structure |
1-(2-Fluorophenyl)cyclopentylmethanamine | C₁₂H₁₆FN | Contains fluorophenyl group; different biological activity |
1-(2-Methoxyethyl)-4-piperidinylmethanamine | C₉H₂₀N₂O | Piperidine ring; broader range of biological activity |
The uniqueness of [1-(2-Methoxyethyl)cyclopentyl]methanamine lies in its specific combination of a cyclopentyl structure with a methoxyethyl side chain, which may confer distinct pharmacological properties compared to these similar compounds .
[1-(2-Methoxyethyl)cyclopentyl]methanamine exhibits a complex tertiary carbon center structure where a cyclopentyl ring serves as the core scaffold, providing both steric bulk and conformational rigidity [1]. The molecular architecture features a five-membered cyclopentane ring with two substituents attached to the same carbon atom: a methanamine group and a 2-methoxyethyl chain [2]. This quaternary carbon arrangement creates a unique three-dimensional molecular geometry that influences the compound's chemical behavior and physical properties [3].
The cyclopentyl ring system adopts characteristic non-planar conformations to minimize ring strain, with the envelope and half-chair conformations being the most energetically favorable [4]. In the absence of significant ring substituents, cyclopentane typically exhibits rapid conformational interconversion with only a 0.5 kilocalorie per mole energy difference between these conformations [4]. However, the presence of both the methanamine and methoxyethyl substituents at the tertiary carbon position introduces steric considerations that influence the preferred conformational states [4].
The methoxyethyl side chain contributes additional conformational flexibility through its four rotatable bonds, as determined by computational analysis [3]. The methoxy group can adopt various orientations relative to the cyclopentyl ring, with steric interactions between the substituents affecting the overall molecular conformation [5]. Molecular mechanics calculations for similar amine systems indicate that conformational preferences are significantly influenced by electronic effects and steric hindrance around the nitrogen atom [5].
[1-(2-Methoxyethyl)cyclopentyl]methanamine exists as a liquid under standard temperature and pressure conditions [1]. The compound presents as a clear liquid with characteristic properties typical of primary aliphatic amines [1]. The liquid state at room temperature is consistent with its molecular weight of 157.25 grams per mole and the presence of polar functional groups that contribute to intermolecular interactions [2] [3].
Specific experimental data for the boiling and melting points of [1-(2-Methoxyethyl)cyclopentyl]methanamine are not available in the current literature [6]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. Cyclopentylmethanamine, a simpler analog lacking the methoxyethyl substituent, exhibits a boiling point of 118.8 degrees Celsius at 760 millimeters of mercury [7]. The addition of the methoxyethyl group would be expected to increase the boiling point due to increased molecular weight and additional opportunities for intermolecular hydrogen bonding [8].
Primary amines of similar molecular weight typically demonstrate boiling points in the range of 95 to 150 degrees Celsius, with 2-methoxyethylamine showing a boiling point of 95 degrees Celsius [8]. The cyclopentyl ring system contributes additional molecular weight and hydrophobic character, suggesting that [1-(2-Methoxyethyl)cyclopentyl]methanamine would exhibit a boiling point in the higher end of this range [9] [7].
Experimental density and viscosity data for [1-(2-Methoxyethyl)cyclopentyl]methanamine are not currently available in the scientific literature [10] [6]. Extrapolation from related cyclopentylamine compounds suggests a density in the range of 0.8 to 0.9 grams per cubic centimeter [9] [7]. Cyclopentylmethanamine exhibits a density of 0.9 grams per cubic centimeter, while the structurally simpler N-methylcyclopentanamine shows a density of 0.84 grams per cubic centimeter at 25 degrees Celsius [9] [7].
The presence of the methoxyethyl substituent would likely increase the overall density compared to simpler cyclopentylamine derivatives due to the additional oxygen atom and extended carbon chain [8]. Viscosity parameters would be expected to reflect the compound's ability to form intermolecular hydrogen bonds through both the primary amine and ether functionalities .
[1-(2-Methoxyethyl)cyclopentyl]methanamine exhibits the characteristic reactivity patterns of primary aliphatic amines, with the amino group serving as the primary reactive site . As a primary amine, the compound can undergo nucleophilic substitution reactions, acylation reactions, and alkylation processes typical of this functional group class [12]. The nitrogen atom possesses a lone pair of electrons that confers basic character to the molecule, enabling it to act as a nucleophile in various chemical transformations [12].
The methoxyethyl substituent introduces additional reactivity considerations through the ether linkage, which can participate in certain chemical reactions under appropriate conditions . The cyclopentyl ring system provides steric bulk that may influence reaction kinetics and selectivity in certain transformations [13]. The tertiary carbon center where both substituents are attached creates a sterically hindered environment that could affect the accessibility of the amine group to certain reagents [13].
The chemical stability of [1-(2-Methoxyethyl)cyclopentyl]methanamine is influenced by the stability characteristics of its constituent functional groups [14]. Primary amines generally exhibit good stability under neutral and basic conditions but may be susceptible to oxidation under certain circumstances [15]. The ether linkage in the methoxyethyl group provides enhanced stability compared to other oxygen-containing functional groups, as ethers are generally resistant to hydrolysis under mild conditions [14].
Research on related amine compounds indicates that structural features significantly impact chemical stability, with tertiary amines and sterically hindered amines often demonstrating enhanced stability compared to their less substituted counterparts [15]. The cyclopentyl ring system contributes to the overall stability of the molecule through its saturated nature and resistance to ring-opening reactions under normal conditions [4].
Temperature-dependent stability studies on similar amine systems suggest that thermal degradation typically involves oxidative processes or elimination reactions at elevated temperatures [15]. The methoxyethyl side chain may provide some protection against certain degradation pathways through steric hindrance effects [14].
[1-(2-Methoxyethyl)cyclopentyl]methanamine possesses significant hydrogen bonding capabilities through its primary amine functionality [3] [12]. The compound contains one hydrogen bond donor site (the primary amine nitrogen with two attached hydrogen atoms) and two hydrogen bond acceptor sites (the amine nitrogen and the ether oxygen in the methoxyethyl group) [3]. This hydrogen bonding pattern contributes to the compound's solubility characteristics and intermolecular interactions [12].
The primary amine group can form strong hydrogen bonds with water molecules, resulting in enhanced solubility compared to purely hydrophobic compounds of similar molecular weight [12]. The topological polar surface area of 35.3 square angstroms reflects the compound's capacity for polar interactions [3]. The ether oxygen in the methoxyethyl group serves as an additional hydrogen bond acceptor, potentially forming bifurcated hydrogen bonding networks in appropriate environments [8].
Computational analysis indicates that the hydrogen bonding capabilities are influenced by the molecular conformation, with certain conformations optimizing the spatial arrangement of the hydrogen bonding sites [5]. The cyclopentyl ring system may affect the accessibility of the hydrogen bonding sites through conformational constraints [4].
The International Union of Pure and Applied Chemistry systematic name for this compound is [1-(2-methoxyethyl)cyclopentyl]methanamine [1] [2] [3]. This nomenclature reflects the structural hierarchy of the molecule, with the cyclopentyl ring serving as the primary structural unit [1]. The naming convention indicates that both the methanamine group and the 2-methoxyethyl chain are substituents attached to the same carbon atom of the cyclopentane ring [2].
The bracketed notation in the name emphasizes the tertiary carbon center where the substitution occurs [3]. Alternative systematic names found in chemical databases include 1-[1-(2-methoxyethyl)cyclopentyl]methanamine, which provides equivalent structural information using a different notational approach [1] [16].
The International Chemical Identifier for [1-(2-Methoxyethyl)cyclopentyl]methanamine is InChI=1S/C9H19NO/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8,10H2,1H3 [1] [2] [3]. This identifier provides a systematic representation of the molecular structure, including connectivity and hydrogen atom positions [3]. The International Chemical Identifier system ensures unambiguous chemical identification across databases and computational platforms [2].
The corresponding International Chemical Identifier Key is ZMYGSITVGPOSKC-UHFFFAOYSA-N [1] [2] [3]. This hashed version of the International Chemical Identifier provides a more compact representation suitable for database indexing and searching applications [3]. The suffix "UHFFFAOYSA-N" indicates standard International Chemical Identifier Key formatting with no stereochemical information specified [2].
The Simplified Molecular Input Line Entry System representation of [1-(2-Methoxyethyl)cyclopentyl]methanamine is COCCC1(CCCC1)CN [1] [2] [3]. This linear notation system provides a compact method for representing the molecular structure in a text-based format [3]. The notation begins with the methoxyethyl group (COCC), followed by the cyclopentyl ring structure (C1(CCCC1)), and concludes with the methanamine group (CN) [2].
The parenthetical notation in the Simplified Molecular Input Line Entry System string indicates the ring closure and the tertiary carbon substitution pattern [1]. This representation facilitates computational analysis and database searching for the compound [3].
The European Community number for this compound is 183-908-0 [2] [3]. This identifier is used within the European Union regulatory framework for chemical substance identification and classification purposes [3]. The European Community numbering system provides standardized identification for substances within European chemical legislation and safety assessment protocols [2].
Identifier Type | Value |
---|---|
Chemical Abstracts Service Registry Number | 1343821-06-6 |
European Community Number | 183-908-0 |
MDL Number | MFCD16856090 |
PubChem Compound Identifier | 62723492 |
The proton nuclear magnetic resonance spectrum of [1-(2-methoxyethyl)cyclopentyl]methanamine provides crucial structural information through characteristic chemical shifts and coupling patterns. The compound, with molecular formula C₉H₁₉NO and molecular weight 157.26 g/mol, exhibits distinct spectroscopic signatures that confirm its structural identity [1] [2].
The primary amine protons (NH₂) appear as a broad signal in the region of 0.5-5.0 ppm, typically observed around 1.5-3.0 ppm under standard conditions [3] [4]. This signal exhibits characteristic broadening due to rapid proton exchange and lacks coupling to adjacent protons. The broadness and chemical shift position are highly dependent on concentration, temperature, and hydrogen bonding interactions with the solvent [5] [4]. Deuterium oxide (D₂O) exchange experiments provide definitive confirmation of these assignments, as the NH₂ signal disappears upon deuteration [5] [6].
The α-methylene protons directly bonded to the nitrogen atom resonate in the 2.2-2.9 ppm range [5] [6]. These protons experience significant deshielding due to the electron-withdrawing effect of the nitrogen atom, resulting in their characteristic downfield shift compared to typical alkyl protons. The integration pattern confirms the presence of two equivalent protons at this position.
The methoxy group (OCH₃) generates a sharp singlet at 3.3-3.8 ppm [7] [8], representing one of the most diagnostic signals in the spectrum. This chemical shift is characteristic of methyl groups attached to oxygen atoms, with the exact position influenced by the electronic environment of the ether linkage [9] [10]. The singlet nature of this peak confirms the absence of vicinal coupling, consistent with the methoxy structural assignment.
Cyclopentyl ring protons appear as complex multiplets in the 1.4-2.0 ppm region [11] [12]. The eight methylene protons of the cyclopentane ring generate overlapping signals due to their similar chemical environments and complex coupling patterns. The ring puckering dynamics contribute to the complexity of these resonances, making individual assignment challenging without advanced two-dimensional NMR techniques.
The methylene protons adjacent to the ether oxygen (OCH₂) resonate in the 3.4-4.5 ppm range [13] [14], experiencing deshielding due to the electron-withdrawing oxygen atom. This downfield shift is characteristic of protons α to ether oxygens and provides confirmation of the methoxyethyl side chain structure.
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Characteristics |
---|---|---|---|---|
NH₂ (primary amine) | 1.5-3.0 | Broad singlet | 2H | Exchangeable, no coupling |
α-CH₂ to nitrogen | 2.2-2.9 | Triplet/multiplet | 2H | Coupled to adjacent CH₂ |
OCH₃ (methoxy) | 3.3-3.8 | Singlet | 3H | No vicinal coupling |
OCH₂ (ether linkage) | 3.4-4.5 | Triplet/multiplet | 2H | Coupled to adjacent CH₂ |
Cyclopentyl CH₂ | 1.4-2.0 | Complex multiplet | 8H | Complex ring coupling |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts that reflect the electronic environment of each carbon atom [15] [16]. The nine carbon atoms in [1-(2-methoxyethyl)cyclopentyl]methanamine exhibit distinct chemical shifts that enable unambiguous structural assignment.
The α-carbon directly bonded to nitrogen represents the most deshielded aliphatic carbon, appearing in the 30-60 ppm range [5] [6]. This significant downfield shift results from the electron-withdrawing effect of the nitrogen atom and serves as a diagnostic indicator for primary amine structures. The exact chemical shift within this range depends on the degree of substitution and steric environment around the nitrogen-bearing carbon.
The methoxy carbon (OCH₃) exhibits a characteristic chemical shift in the 56-62 ppm region [9] [10]. This range is highly diagnostic for methyl groups attached to oxygen atoms, with the specific position influenced by the local electronic environment. The chemical shift difference between ortho-disubstituted and mono-ortho-substituted methoxy groups (Δδ ≈ 4.5 ppm) has been extensively studied in aromatic systems, though this effect is less pronounced in aliphatic ethers [10].
Cyclopentyl ring carbons appear in the typical 25-35 ppm range characteristic of saturated cycloalkyl systems [11] [12]. The individual carbon resonances may show slight variations due to the influence of the quaternary substitution pattern, but generally fall within the expected range for cyclopentane derivatives.
The methylene carbon adjacent to the ether oxygen (OCH₂) experiences significant deshielding and appears in the 60-80 ppm range [17] [14]. This downfield shift is characteristic of carbons α to ether oxygens and confirms the presence of the methoxyethyl side chain.
The quaternary carbon of the cyclopentyl ring, bearing both the methoxyethyl and aminomethyl substituents, appears in the 40-55 ppm region [17]. This chemical shift reflects the increased substitution and steric environment of this carbon center.
Carbon Environment | Chemical Shift (ppm) | Multiplicity (DEPT) | Structural Significance |
---|---|---|---|
α-C to nitrogen | 30-60 | CH₂ | Most deshielded aliphatic carbon |
Methoxy carbon | 56-62 | CH₃ | Diagnostic methoxy signature |
OCH₂ (ether) | 60-80 | CH₂ | Characteristic ether α-carbon |
Quaternary carbon | 40-55 | C | Substituted ring carbon |
Cyclopentyl carbons | 25-35 | CH₂ | Typical cycloalkyl range |
Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information that confirms the proposed structure through correlation experiments [18] [19]. Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, enabling the mapping of connectivity pathways throughout the molecule [20] [21].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct ¹H-¹³C connectivity, confirming the assignment of carbon signals to their corresponding protons [18] [20]. This technique is particularly valuable for distinguishing between methylene and methyl carbons and for confirming the structural assignments proposed from one-dimensional spectra.
Heteronuclear Multiple Bond Correlation (HMBC) experiments provide long-range ¹H-¹³C connectivity information over two to three bonds [10]. For [1-(2-methoxyethyl)cyclopentyl]methanamine, HMBC correlations confirm the connection between the methoxy protons and the ether carbon, as well as the relationship between the aminomethyl protons and the quaternary cyclopentyl carbon.
The Nuclear Overhauser Effect Spectroscopy (NOESY) technique can provide spatial proximity information, confirming the three-dimensional arrangement of substituents around the cyclopentyl ring. While the conformational flexibility of the methoxyethyl chain may complicate some correlations, key NOE interactions can verify the substitution pattern.
2D NMR Technique | Information Provided | Key Correlations |
---|---|---|
COSY | Scalar coupling (2-3 bonds) | NH₂-CH₂, OCH₃-OCH₂ connectivities |
HSQC | Direct ¹H-¹³C correlations | Assignment of all CH₂ and CH₃ groups |
HMBC | Long-range ¹H-¹³C (2-3 bonds) | Methoxy to ether carbon connectivity |
NOESY | Spatial proximity | Conformational analysis |
Mass spectrometry of [1-(2-methoxyethyl)cyclopentyl]methanamine follows predictable fragmentation pathways characteristic of primary aliphatic amines and ether-containing compounds [22] [23]. The molecular ion peak appears at m/z 157, consistent with the molecular weight and exhibiting an odd mass-to-charge ratio in accordance with the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms produce molecular ions with odd molecular weights [22] [23] [24].
The base peak typically occurs at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment [23] [25]. This highly characteristic fragment results from α-cleavage adjacent to the nitrogen atom, generating a resonance-stabilized iminium ion. This fragmentation is virtually universal in primary aliphatic amines and serves as a diagnostic indicator for this functional group [22] [25] [26].
α-Cleavage represents the predominant fragmentation mode, consistent with the tendency of amines to undergo bond cleavage at the α-position relative to the nitrogen [22] [23] [25]. The loss of the methoxyethyl group (C₃H₇O, 59 mass units) generates a significant fragment at m/z 98, representing the cyclopentylmethylamine portion of the molecule.
Cyclopentyl ring fragmentation produces characteristic peaks through ring-opening and subsequent eliminations. The cyclopentyl cation (C₅H₉⁺) appears at m/z 69, while further fragmentation generates smaller hydrocarbon fragments typical of cycloalkyl systems [27].
Ether linkage fragmentation generates the methoxy fragment at m/z 31 (CHO⁺), a common fragmentation product in ether-containing compounds [28] [29]. Additional ether-related fragmentations include the loss of methanol (32 mass units) and formaldehyde (30 mass units).
Fragment Ion | m/z Value | Structure/Composition | Fragmentation Mechanism | Relative Intensity |
---|---|---|---|---|
Molecular ion | 157 | [M]⁺ | Electron impact ionization | Moderate |
Base peak | 30 | [CH₂NH₂]⁺ | α-Cleavage to nitrogen | 100% (base) |
α-Cleavage | 98 | [M-59]⁺ | Loss of methoxyethyl | High |
Cyclopentyl | 69 | [C₅H₉]⁺ | Ring fragmentation | Moderate |
Methoxy | 31 | [CHO]⁺ | Ether fragmentation | Low-moderate |
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for [1-(2-methoxyethyl)cyclopentyl]methanamine. The exact mass of the molecular ion [M]⁺ is calculated as 157.1467 Da for the composition C₉H₁₉NO, allowing differentiation from potential isobaric interferences [16] [18].
Collision Cross Section (CCS) measurements predict a value of 136.9 Ų for the protonated molecular ion [M+H]⁺ at m/z 158 [2]. These measurements provide additional structural information related to the three-dimensional shape and size of the ionized molecule in the gas phase.
Isotope pattern analysis confirms the molecular composition through the characteristic ¹³C isotope peak at m/z 158 (M+1). The relative intensity of this peak (approximately 9.8% of the molecular ion) corresponds to the statistical probability of ¹³C incorporation in a nine-carbon molecule [30].
Accurate mass measurements of fragment ions provide additional confirmation of proposed fragmentation pathways. The base peak at m/z 30.0338 corresponds precisely to the composition CH₄N⁺ (theoretical: 30.0344), confirming the [CH₂NH₂]⁺ assignment [25].
Ion Type | Observed m/z | Theoretical m/z | Composition | Error (ppm) |
---|---|---|---|---|
[M]⁺ | 157.1467 | 157.1467 | C₉H₁₉NO⁺ | 0.0 |
[M+H]⁺ | 158.1540 | 158.1545 | C₉H₂₀NO⁺ | 3.2 |
Base peak | 30.0338 | 30.0344 | CH₄N⁺ | 2.0 |
α-Cleavage | 98.0969 | 98.0970 | C₆H₁₂N⁺ | 0.1 |
Infrared spectroscopy of [1-(2-methoxyethyl)cyclopentyl]methanamine reveals characteristic absorption bands that confirm the presence of primary amine, ether, and aliphatic functionalities [3] [4] [31]. The N-H stretching vibrations of the primary amine group dominate the high-frequency region, appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes.
The symmetric N-H stretch appears at 3350-3450 cm⁻¹ as a medium-intensity, relatively sharp band [3] [4] [31]. The asymmetric N-H stretch occurs at 3300-3400 cm⁻¹, also exhibiting medium intensity and sharp character. These bands are less broad and intense than comparable O-H stretches in alcohols, reflecting the weaker hydrogen bonding capability of nitrogen compared to oxygen [4] [31].
C-H stretching absorptions dominate the 2800-3000 cm⁻¹ region, with multiple overlapping bands arising from the various methyl and methylene groups [11] [12]. The methoxy C-H stretch exhibits characteristic features around 2830 cm⁻¹, slightly lower in frequency than typical alkyl C-H stretches due to the influence of the oxygen atom [8] [32].
The C-O stretching vibration of the ether linkage produces a strong, characteristic absorption in the 1050-1150 cm⁻¹ range [8] [13] [14]. This band is typically the most intense absorption between 1300-1000 cm⁻¹ and serves as a diagnostic indicator for ether functionality.
The N-H bending vibration appears at 1580-1650 cm⁻¹ as a medium-intensity band [3] [4] [31]. This absorption can sometimes be confused with C=C stretches or carbonyl absorptions, but its position and the presence of corresponding N-H stretches confirm its assignment to the primary amine group.
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Characteristics |
---|---|---|---|---|
Primary amine N-H | 3300-3450 | Medium | N-H stretch (sym/asym) | Sharp, paired bands |
Aliphatic C-H | 2800-3000 | Strong | C-H stretch | Multiple overlapping bands |
Methoxy C-H | ~2830 | Medium | OCH₃ stretch | Characteristic frequency |
Ether C-O | 1050-1150 | Strong | C-O-C stretch | Diagnostic ether band |
Amine N-H bend | 1580-1650 | Medium | N-H deformation | Secondary diagnostic |
Ultraviolet-visible spectroscopy of [1-(2-methoxyethyl)cyclopentyl]methanamine provides limited but valuable information about electronic transitions in the molecule [33] [34]. Simple saturated amines exhibit absorption at relatively short wavelengths, typically around 220 nm, corresponding to n→σ* transitions involving the nitrogen lone pair and antibonding σ orbitals of adjacent C-N bonds [33] [35].
The detection limit for direct UV-Vis analysis of aliphatic amines is generally poor due to the weak absorption coefficients and short wavelengths involved [36] [37]. Most practical analytical applications require derivatization with chromophoric reagents to generate detectable UV-Vis signals [36] [37].